molecular formula C10H23NO B2389647 2-(Diisobutylamino)ethanol CAS No. 4535-66-4

2-(Diisobutylamino)ethanol

Cat. No.: B2389647
CAS No.: 4535-66-4
M. Wt: 173.3
InChI Key: UJCCSVVTAYOWLL-UHFFFAOYSA-N
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Description

2-(Diisobutylamino)ethanol: is an organic compound with the molecular formula C10H23NO. It is a tertiary amine and a primary alcohol, characterized by the presence of a hydroxyl group (-OH) and a diisobutylamino group attached to an ethyl chain. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diisobutylamino)ethanol can be synthesized through the reaction of diisobutylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{Diisobutylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diisobutylamine and ethylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Diisobutylamino)ethanol can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-(Diisobutylamino)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diisobutylamino)ethanol involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and solubility.

Comparison with Similar Compounds

    2-(Dibutylamino)ethanol: Similar in structure but with butyl groups instead of isobutyl groups.

    2-(Diethylamino)ethanol: Contains ethyl groups instead of isobutyl groups.

    2-(Dimethylamino)ethanol: Contains methyl groups instead of isobutyl groups.

Uniqueness: 2-(Diisobutylamino)ethanol is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[bis(2-methylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-9(2)7-11(5-6-12)8-10(3)4/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCSVVTAYOWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCO)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871086
Record name 2-(Diisobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-66-4
Record name 2-(Diisobutylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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